Lipophilicity Balance: XLogP3 of Target vs. Mono-Substituted Analogs
The target compound exhibits an XLogP3 of 1.8, which is intermediate between the more lipophilic 2-(cyclopropylmethoxy)benzoic acid (XLogP3 = 2.3) and the more polar 2-(ethylsulfonyl)benzoic acid (logP = 0.71–1.16) [1]. This balanced lipophilicity suggests improved passive permeability compared to the highly polar ethylsulfonyl analog, while maintaining greater aqueous solubility than the purely lipophilic cyclopropylmethoxy analog.
| Evidence Dimension | Lipophilicity (calculated partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2-(Cyclopropylmethoxy)benzoic acid: XLogP3 = 2.3; 2-(Ethylsulfonyl)benzoic acid: logP = 0.71 (ACD/LogP) to 1.162 |
| Quantified Difference | Δ XLogP3 = -0.5 vs. cyclopropylmethoxy analog; Δ logP = +0.64 to +1.09 vs. ethylsulfonyl analog |
| Conditions | Calculated using XLogP3 3.0 (PubChem) and ACD/LogP (ChemSpider) |
Why This Matters
A lipophilicity value near 2.0 is associated with optimal passive membrane permeability while avoiding excessive metabolic liability, making this compound a preferred starting point for oral drug design.
- [1] Kuujia. Cas no 1956354-65-6 (2-(Cyclopropylmethoxy)-5-(ethylsulfonyl)benzoic acid). Computed Properties: XLogP3 1.8. View Source
- [2] PubChem. 2-(Cyclopropylmethoxy)benzoic acid. CID 14955528. XLogP3 2.3. View Source
